molecular formula C15H20BrNO3Si B1521667 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate CAS No. 1186310-92-8

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

Cat. No.: B1521667
CAS No.: 1186310-92-8
M. Wt: 370.31 g/mol
InChI Key: KVRNXNSZICMLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C15H20BrNO3Si . It is also known by other names such as 1186310-92-8, AC1Q1NGJ, CTK7G9349, AKOS015840284, AG-L-52140, AK-56380, and A-6113 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)OC1=CC(=CN=C1C#CSi©C)Br . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Scientific Research Applications

Synthesis and Molecular Structures

Research on similar compounds, such as 5-Methyl-2-trimethylsilyl-pyridine and its derivatives, reveals the preparation methods through reactions like the “in situ” Grignard reaction or metallation with subsequent treatment with organometallic reagents. These methods are pivotal for constructing complex molecular architectures, showcasing the compound's utility in synthesizing modified pyridines with potential applications in material science, catalysis, and pharmaceuticals (Riedmiller et al., 1999).

Synthesis and Characterization of Derivatives

The synthesis of 2,5-Bis(2-pyridyl)thiophene, through reactions involving 2-[2-(Trimethylsilyl)ethynyl] pyridine, underscores the compound's role in facilitating the creation of thiophene derivatives. This process involves steps such as desilylation and oxidative coupling, highlighting the compound's versatility in organic synthesis and the development of heterocyclic compounds with potential electronic and photonic properties (Al-taweel, 2002).

Catalysis and Reaction Mechanisms

The utilization of related bromo and silyl-substituted pyridines in catalytic cycles, such as palladium-mediated cyclization, is a testament to their utility in constructing cyclic compounds and intermediates for further chemical transformations. These methodologies are crucial for developing pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's significance in enhancing reaction efficiencies and selectivities (Sinou & Bedjeguelal, 2000).

Protective Group Chemistry

Research on regioselective silylations, particularly involving tert-butyl and silyl groups, illustrates the compound's relevance in modifying the reactivity and solubility of polyols and sugars. These studies offer insights into synthetic strategies for complex molecule construction, essential for pharmaceutical synthesis and biomolecule modification (Traboni et al., 2016).

Safety and Hazards

According to the information available, this compound may cause skin sensitization . Therefore, it’s recommended to handle it with appropriate personal protective equipment and to avoid skin contact .

Properties

IUPAC Name

[5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-yl] tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3Si/c1-15(2,3)20-14(18)19-13-9-11(16)10-17-12(13)7-8-21(4,5)6/h9-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNXNSZICMLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674043
Record name 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-92-8
Record name 5-Bromo-2-[2-(trimethylsilyl)ethynyl]-3-pyridinyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.